N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide
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Overview
Description
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide is an organic compound that features a morpholine ring, a sulfonamide group, and an iodophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide typically involves the following steps:
Formation of the iodophenyl intermediate: The starting material, 3-iodobenzyl chloride, is reacted with morpholine in the presence of a base such as potassium carbonate to form N-(3-iodobenzyl)morpholine.
Sulfonamide formation: The N-(3-iodobenzyl)morpholine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The sulfonamide group can be involved in redox reactions, leading to the formation of sulfonic acids or sulfinamides.
Coupling reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
Substitution reactions: Formation of azido, thiocyanato, or other substituted phenyl derivatives.
Oxidation: Formation of sulfonic acids or sulfinamides.
Coupling reactions: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The sulfonamide group can interact with the active site of enzymes, while the iodophenyl moiety may enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)methyl]morpholine-4-sulfonamide
- N-(3-bromophenyl)methyl]morpholine-4-sulfonamide
- N-(3-chlorophenyl)methyl]morpholine-4-sulfonamide
Uniqueness
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity in biological systems compared to its bromine or chlorine analogs.
Properties
IUPAC Name |
N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3S/c12-11-3-1-2-10(8-11)9-13-18(15,16)14-4-6-17-7-5-14/h1-3,8,13H,4-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLZBNMLYJXBRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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